Panasenoside
Overview
Description
Panasenoside was first isolated from the roots of Panax quinquefolium, as described in the research. This compound has been used to differentiate Panax quinquefolium from Panax ginseng, indicating its potential as a biomarker for species identification .
Synthesis Analysis
The synthesis of compounds related to Panax ginseng, such as Panaxytriol, has been achieved through chemoenzymatic asymmetric total syntheses. These syntheses utilized enantioconvergent enzyme-triggered cascade reactions, which avoided the production of undesired stereoisomers and confirmed the absolute configuration of naturally occurring Panaxytriol .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of Panasenoside, they do provide insights into the structure of related compounds and enzymes. For instance, the crystal structure of human pancreatic lipase has been determined, which is a glycoprotein involved in fat absorption. This enzyme has a nucleophilic residue essential for catalysis, which is part of an Asp-His-Ser triad .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving Panasenoside. However, they do mention the synthesis of related compounds and the enzymatic activities that could be relevant to understanding the chemical behavior of Panasenoside. For example, the immobilization of Pseudomonas fluorescens lipase on polyaniline nanofibers resulted in a robust nanobiocatalyst with enhanced activity and stability, which could be relevant for catalytic applications of Panasenoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of Panasenoside are not directly discussed in the provided papers. However, the research on the immobilization of enzymes on nanofibers suggests that such techniques could potentially be used to enhance the stability and activity of Panasenoside, should it have enzymatic properties . Additionally, the study of nitric oxide synthase from bovine pancreas and its characterization could provide insights into the enzyme kinetics and interactions that might be relevant to the function of Panasenoside if it interacts with similar enzymes .
Scientific Research Applications
Isolation and Identification
Panasenoside, a compound isolated from the roots and leaves of Panax quinquefolium, has been a subject of interest in pharmacognosy. Zhang et al. (2002) and Chun (1999) have successfully isolated and identified panasenoside from Panax quinquefolium using chromatographic techniques. This compound has been utilized to differentiate Panax quinquefolium from Panax ginseng (Zhang, Li, Zheng, & Xu, 2002); (Chun, 1999).
Pharmacological Effects
- Hypotensive Effect: Research by Chun (1999) indicated that the total flavone from Panax quinquefolium leaves, which includes panasenoside, exhibited significant hypotensive effects in experimental animals (Chun, 1999).
Chemical Composition and Novel Compounds
- Kaempferol Triglycoside: Liu, Chen, & Wang (2009) isolated kaempferol glycosides including panasenoside from Panax quinquefolium flower buds, identifying compound 4 as a new compound in the process (Liu, Chen, & Wang, 2009).
Inhibition of Pancreatic Lipase
- Anti-Obesity Potential: Kim et al. (2016) evaluated the inhibitory activity of Diospyros kaki fruit and Citrus unshiu peel on pancreatic lipase, suggesting the potential of these compounds in anti-obesity treatments. Panasenoside, as a part of these studies, could play a role in the inhibition of pancreatic lipase (Kim et al., 2016).
Anti-Lipase Components in Herbal Medicine
- Screening of Artemisia argyi Leaves: Chang et al. (2021) evaluated the anti-lipase activity of Artemisia argyi leaves, which contain compounds like panasenoside. Their findings could be relevant in understanding panasenoside's role in medicinal or supplemental applications (Chang, Zhang, Yang, Zheng, & Guo, 2021).
Future Directions
The pharmacokinetics of Panasenoside metabolism after intravenous administration and the pharmacokinetic profile of Panasenoside in rats were characterized for the first time, which contributed to a deeper understanding of the pharmacological features of Panasenoside . The tissue distribution results indicated that the Panasenoside diffuses rapidly and widely into major organs. The level of Panasenoside was highest in mouse liver, followed by kidney, lung, and spleen. The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism . This opens up new avenues for research into the potential therapeutic uses of Panasenoside.
properties
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-PABQPRPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317852 | |
Record name | Panasenoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Panasenoside | |
CAS RN |
31512-06-8 | |
Record name | Panasenoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panasenoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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